molecular formula C17H21ClN4O B10889796 2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole

2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole

Cat. No.: B10889796
M. Wt: 332.8 g/mol
InChI Key: PPVPVOHPUMOUME-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features an adamantyl group, a pyrazole ring, and a chloro substituent, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting the chlorinated pyrazole with an appropriate amidoxime under dehydrating conditions.

    Attachment of the adamantyl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving oxadiazoles and pyrazoles.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Adamantyl)-5-(4-chloro-1H-pyrazol-3-YL)-1,3,4-oxadiazole: Lacks the dimethyl substituents on the pyrazole ring.

    2-(1-Adamantyl)-5-(4-methyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole: Contains a methyl group instead of a chloro substituent.

    2-(1-Adamantyl)-5-(1H-pyrazol-3-YL)-1,3,4-oxadiazole: Lacks both the chloro and dimethyl substituents.

Uniqueness

The presence of the adamantyl group, chloro substituent, and dimethyl groups in 2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole makes it unique compared to other similar compounds. These structural features may confer specific properties, such as increased stability, enhanced biological activity, or unique reactivity.

Properties

Molecular Formula

C17H21ClN4O

Molecular Weight

332.8 g/mol

IUPAC Name

2-(1-adamantyl)-5-(4-chloro-1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H21ClN4O/c1-9-13(18)14(21-22(9)2)15-19-20-16(23-15)17-6-10-3-11(7-17)5-12(4-10)8-17/h10-12H,3-8H2,1-2H3

InChI Key

PPVPVOHPUMOUME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4)Cl

Origin of Product

United States

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